

Identifying and mitigating off-target effects of Ftivazide

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Compound of Interest		
Compound Name:	Ftivazide	
Cat. No.:	B12484818	Get Quote

Technical Support Center: Ftivazide

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of **Ftivazide**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ftivazide?

A1: **Ftivazide** is a prodrug that primarily targets Mycobacterium tuberculosis. Its main mechanism of action is the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall.[1] After entering the bacterial cell, **Ftivazide** is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of the drug then inhibits the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA, which is a key enzyme in the fatty acid synthesis-II (FAS-II) system responsible for elongating the fatty acid precursors of mycolic acids.[1] Disruption of this pathway compromises the integrity of the bacterial cell wall, leading to cell death.

Q2: What are the known or suspected off-target effects of **Ftivazide**?

A2: As a derivative of isoniazid, **Ftivazide** is associated with a risk of hepatotoxicity, or drug-induced liver injury (DILI).[2][3] This is the most significant off-target concern. The precise

Troubleshooting & Optimization





molecular off-targets within human cells are not well-defined in publicly available literature, but the liver injury is thought to be caused by the accumulation of toxic metabolites.[4][5][6]

Q3: What are the common symptoms of **Ftivazide**-induced hepatotoxicity?

A3: In a clinical context, symptoms can range from asymptomatic elevations in liver enzymes to more severe signs like jaundice, nausea, fatigue, and abdominal discomfort.[2][3] In a research setting using cell-based models, hepatotoxicity would manifest as decreased cell viability, changes in cell morphology, and the release of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the cell culture medium.[7][8]

Q4: How can I distinguish between on-target anti-mycobacterial effects and off-target host cell toxicity in my experiments?

A4: It is crucial to run parallel experiments. When studying the efficacy of **Ftivazide** against Mycobacterium tuberculosis, you should also include a host cell-only control (e.g., a human liver cell line) treated with the same concentrations of **Ftivazide**. This will allow you to determine a therapeutic window where the compound is effective against the bacteria at concentrations that are not toxic to the host cells.

Troubleshooting Guides Issue 1: Inconsistent anti-mycobacterial activity in vitro.

- Possible Cause 1: Inefficient activation of the prodrug.
 - Troubleshooting Step: Ensure that your M. tuberculosis strain expresses a functional KatG enzyme. KatG mutations can lead to resistance. You can verify this by sequencing the katG gene of your bacterial strain.
- Possible Cause 2: Degradation of the compound.
 - Troubleshooting Step: Prepare fresh solutions of **Ftivazide** for each experiment. Check the stability of the compound in your specific culture medium over the time course of your experiment.



Issue 2: High levels of host cell death observed in coculture experiments.

- Possible Cause 1: Off-target cytotoxicity.
 - Troubleshooting Step: Perform a dose-response experiment on the host cells alone to determine the 50% cytotoxic concentration (CC50). This will help you identify a concentration range that is effective against the bacteria but minimally toxic to the host cells.
 - Recommended Experiment: Conduct a cytotoxicity assay (e.g., MTT or LDH release assay) on a relevant human cell line (e.g., HepG2 or HepaRG cells).
- Possible Cause 2: Synergistic toxicity with other media components.
 - Troubleshooting Step: Review the composition of your culture medium. Some components
 may interact with **Ftivazide** or its metabolites to increase toxicity. If possible, test the
 compound in different types of media.

Data Presentation

Table 1: Hypothetical Cytotoxicity and Efficacy Data for Ftivazide

Parameter	M. tuberculosis H37Rv	HepG2 Cells	Therapeutic Index (CC50/MIC90)
MIC90 (μM)	0.5	N/A	\multirow{2}{*}{100}
CC50 (μM)	N/A	50	

This table illustrates how to present the minimal inhibitory concentration (MIC90) against the target pathogen and the cytotoxic concentration (CC50) against a human cell line to calculate the therapeutic index.

Table 2: Key Reagents for In Vitro Hepatotoxicity Testing



Reagent	Supplier	Catalog Number	Purpose
HepG2 Cells	ATCC	HB-8065	Human liver cell model
DMEM	Thermo Fisher	11965092	Cell culture medium
Fetal Bovine Serum	Thermo Fisher	26140079	Medium supplement
MTT Reagent	Sigma-Aldrich	M5655	Cell viability assessment
LDH Cytotoxicity Assay Kit	Thermo Fisher	C20300	Cell membrane integrity assessment

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment using MTT Assay

This protocol is for assessing the cytotoxic effects of **Ftivazide** on a human liver cell line (e.g., HepG2).

· Cell Seeding:

- \circ Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of complete DMEM.
- Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

Compound Treatment:

- Prepare a serial dilution of Ftivazide in complete DMEM.
- Remove the old medium from the cells and add 100 μL of the **Ftivazide** dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., a known hepatotoxin).
- o Incubate for 24, 48, or 72 hours.



• MTT Assay:

- Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- $\circ\,$ Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the percent viability against the log of the **Ftivazide** concentration to determine the CC50 value.

Mandatory Visualizations







Mycobacterium tuberculosis

Activation

Activated Fitvazide

Activated Fitvazide

Inhibition

Activated Fitvazide

Inhibition

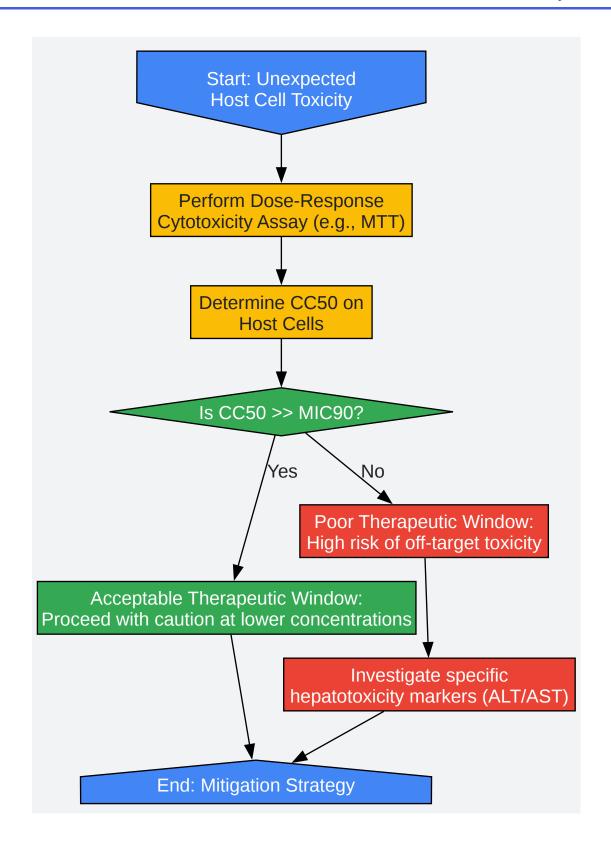
Mycolic Acid Synthesis Disrupted

Cell Wall Integrity

Compromised

Bacterial Cell Death





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